molecular formula C7H7ClO4S2 B1418522 Ethyl 5-(chlorosulfonyl)thiophene-3-carboxylate CAS No. 1155084-57-3

Ethyl 5-(chlorosulfonyl)thiophene-3-carboxylate

Cat. No. B1418522
CAS RN: 1155084-57-3
M. Wt: 254.7 g/mol
InChI Key: KUWKVKATPUXMQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .


Molecular Structure Analysis

The molecular structure of ECTC is represented by the formula C10H8ClNO4S2. The InChI code for a similar compound, ethyl 1H-1lambda3-thiophene-3-carboxylate, is 1S/C7H9O2S/c1-2-9-7(8)6-3-4-10-5-6/h3-5,10H,2H2,1H3 .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as Ethyl 5-(chlorosulfonyl)thiophene-3-carboxylate, have been of great interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Antimicrobial Activity

A series of thiophene derivatives, including Ethyl 5-(chlorosulfonyl)thiophene-3-carboxylate, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities . These compounds have shown promising results against various microbial species .

Antioxidant Activity

Thiophene derivatives have also been evaluated for their antioxidant activity . Some compounds have exhibited excellent antioxidant activity, which can be beneficial in various health conditions related to oxidative stress .

Anticorrosion Activity

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Some compounds have shown high anticorrosion efficiency .

Anticancer Activity

Thiophene derivatives have been evaluated for their antiproliferative activity against various cancer cell lines . Some compounds have shown effective cytotoxic activity against human lung cancer cell line (A-549) .

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Safety and Hazards

The safety data sheet for a similar compound, Ethyl thiophene-3-carboxylate, recommends avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

ethyl 5-chlorosulfonylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO4S2/c1-2-12-7(9)5-3-6(13-4-5)14(8,10)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWKVKATPUXMQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(chlorosulfonyl)thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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